molecular formula C17H20N2O4 B11078669 methyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

methyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Cat. No.: B11078669
M. Wt: 316.35 g/mol
InChI Key: XQUCOWVOYICUFX-UHFFFAOYSA-N
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Description

Methyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a complex organic compound belonging to the indazole family. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves the reaction of 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate in ethanol. This reaction is performed by boiling the reagents in ethanol without a catalyst, leading to the formation of the indazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

Methyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals with antitumor and analgesic activities.

Mechanism of Action

The mechanism of action of methyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and indazole ring structure allow it to bind to various enzymes and receptors, modulating their activity and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,6-dihydroxy-6-methyl-4-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is unique due to its specific substitution pattern on the indazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

methyl 6-hydroxy-6-methyl-4-(4-methylphenyl)-3-oxo-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate

InChI

InChI=1S/C17H20N2O4/c1-9-4-6-10(7-5-9)12-13-11(18-19-15(13)20)8-17(2,22)14(12)16(21)23-3/h4-7,12,14,22H,8H2,1-3H3,(H2,18,19,20)

InChI Key

XQUCOWVOYICUFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(C(CC3=C2C(=O)NN3)(C)O)C(=O)OC

Origin of Product

United States

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